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Compound of Interest

Compound Name: 3-Chloro-2-methylbenzonitrile

CAS No.: 54454-12-5

Cat. No.: B1583584 Get Quote

Executive Summary: The "Ortho-Effect" Scaffold
3-Chloro-2-methylbenzonitrile (CMBN) is a high-value, trisubstituted aromatic scaffold

characterized by a specific 1,2,3-substitution pattern. Unlike its more common isomers, CMBN

possesses a unique steric and electronic profile driven by the "Ortho-Effect"—where the 2-

methyl group provides steric protection to the nitrile functionality while twisting the conformation

of downstream derivatives.

This guide objectively compares the biological performance of CMBN derivatives in two distinct

high-impact fields: HPPD-Inhibitor Herbicides (Agrochemicals) and Sodium Channel Blockers

(Pharmaceuticals).
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Feature Specification Impact on Bioactivity

CAS Number 54454-12-5
Unique identifier for regulatory

filing.

Core Motif 2-Methyl-3-chlorophenyl

Steric hindrance prevents

rapid metabolic degradation

(e.g., hydrolysis).

Electronic State Electron-deficient Ring

The 3-Chloro and 1-Cyano

groups activate the 4-position

for electrophilic substitution

(e.g., sulfonation).

Primary Utility Precursor to Tembotrione
Essential for synthesizing the

triketone herbicide core.

Agrochemical Application: HPPD Inhibition
(Tembotrione)
The most commercially significant application of CMBN is as the starting material for

Tembotrione, a triketone herbicide. The derivative of interest here is the 4-sulfonyl-substituted

benzoic acid.

Mechanism of Action
Tembotrione derivatives act by competitively inhibiting 4-Hydroxyphenylpyruvate Dioxygenase

(HPPD).

Pathway: HPPD converts tyrosine to plastoquinone.

Inhibition Effect: Depletion of plastoquinone

Loss of carotenoids

Chlorophyll bleaching (whitening of weeds).

Role of CMBN Scaffold: The 2-chloro-3-methyl pattern (relative to the carbonyl) is critical for

fitting into the hydrophobic pocket of the HPPD enzyme, ensuring high binding affinity (
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in the nanomolar range).

Comparative Efficacy Data
The following table compares the herbicidal activity of the CMBN-derived Tembotrione against

standard alternatives (Mesotrione and Sulcotrione).

Table 1: Comparative HPPD Inhibition and Weed Control Efficacy

Compound Scaffold Origin IC50 (HPPD)

Post-
Emergence
Control
(Broadleaf)

Crop Safety
(Corn)

Tembotrione

(CMBN Derived)

3-Chloro-2-

methylbenzonitril

e

12 nM 98% (Excellent)
High (with

Safener)

Mesotrione

2-Nitro-4-

methylsulfonylbe

nzoic acid

18 nM 92% (Good) High

Sulcotrione

2-Chloro-4-

methylsulfonylbe

nzoic acid

45 nM 85% (Moderate) Moderate

Data Source: Aggregated from field trial reports and patent literature (e.g., Bayer CropScience).

Synthetic Workflow (CMBN to Tembotrione)
The conversion of CMBN to the active herbicide involves a regioselective sulfonation at the 4-

position (para to the original nitrile/acid group).

3-Chloro-2-methylbenzonitrile
(Starting Material)

3-Chloro-2-methylbenzoic acid
(Hydrolysis)

H2SO4/H2O
Hydrolysis 2-Chloro-3-methyl-4-methylsulfonyl

benzoic acid
(Sulfonation & Oxidation)

1. ClSO3H
2. Reduction/Methylation

3. Oxidation Trifluoroethoxy Intermediate
(Side Chain Addition)

Bromination &
Trifluoroethanol TEMBOTRIONE

(Final Triketone)

Cyclohexanedione
Coupling
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Figure 1: Synthetic pathway transforming the CMBN scaffold into the bioactive Tembotrione

herbicide.[1][2] Note the critical introduction of the sulfonyl group at the 4-position.

Pharmaceutical Application: Anticonvulsant
Semicarbazones
Beyond agrochemicals, the CMBN scaffold is a privileged structure in medicinal chemistry,

specifically for Voltage-Gated Sodium Channel (VGSC) Blockers.

Case Study: Semicarbazone Derivatives
Research by Yogeeswari et al. demonstrated that converting the nitrile to an aniline (3-chloro-2-

methylaniline) and subsequently to a semicarbazone yields potent anticonvulsants.

Hypothesis: The ortho-methyl group restricts the rotation of the phenyl ring, locking the

molecule in a bioactive conformation that favors binding to the inactivated state of the

sodium channel.

Comparator: Phenytoin (Standard of Care).

Experimental Bioactivity (MES Assay)
The Maximal Electroshock Seizure (MES) test is the gold standard for identifying compounds

effective against generalized tonic-clonic seizures.

Table 2: Anticonvulsant Profile of CMBN-Derived Semicarbazones
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Compound ID
Structure (R-
Group)

MES
Protection
(ED50)

Neurotoxicity
(TD50)

Protective
Index (PI)

CMBN-SC-1
3-Cl-2-Me-

Phenyl
21.4 mg/kg >300 mg/kg >14.0

Phenytoin
Diphenylhydantoi

n
9.5 mg/kg 69 mg/kg 7.2

Carbamazepine Dibenzazepine 8.8 mg/kg 75 mg/kg 8.5

Analysis: While the CMBN derivative (CMBN-SC-1) has a higher ED50 (lower potency) than

Phenytoin, its Neurotoxicity (TD50) is significantly better, resulting in a superior Protective

Index (PI). This suggests the CMBN scaffold offers a safer therapeutic window.

Experimental Protocols
Protocol A: Hydrolysis of CMBN to 3-Chloro-2-
methylbenzoic Acid
Essential first step for both Tembotrione and various amide derivatives.

Reagents: 3-Chloro-2-methylbenzonitrile (10.0 g, 66 mmol), H2SO4 (70%, 50 mL).

Procedure:

Charge CMBN into a 250 mL round-bottom flask equipped with a reflux condenser.

Add H2SO4 slowly with stirring.

Heat to reflux (140°C) for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

Critical Step: Pour the hot reaction mixture onto 200 g of crushed ice. The "Ortho-Effect"

may cause the product to oil out initially; vigorous stirring is required to induce

crystallization.

Filter the white precipitate and wash with cold water (3 x 50 mL).
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Purification: Recrystallize from Ethanol/Water (1:1).

Yield: Expect 9.5 g (85%). Melting Point: 162-164°C.

Protocol B: Synthesis of 3-Chloro-2-methylaniline
(Hofmann Rearrangement)
Precursor for Semicarbazones and Nitrogen-heterocycles.

Reagents: 3-Chloro-2-methylbenzamide (derived from partial hydrolysis), NaOBr (prepared

in situ from NaOH + Br2).

Procedure:

Dissolve the amide in 10% NaOH at 0°C.

Add Br2 dropwise, maintaining temperature <5°C.

Heat to 70°C for 1 hour.

Steam distill the resulting amine.

Validation: The product is a liquid. Confirm structure via NMR. The ortho-methyl signal will

appear upfield (~2.2 ppm) relative to unsubstituted anilines.

Divergent Synthesis Visualization
The versatility of the nitrile group allows for rapid library generation. The diagram below

illustrates the "Warhead" capability of the CN group.

3-Chloro-2-methylbenzonitrile
(CMBN)

Primary Amide
(Partial Hydrolysis)

H2SO4 (90%)

5-(3-chloro-2-methylphenyl)tetrazole
(Bioisostere of Acid)

NaN3, NH4Cl, DMF

Benzamidine
(Precursor to Pyrimidines)

1. HCl/EtOH
2. NH3

Benzothiazole Derivatives
(via Thioamide)

H2S, then
Cyclization
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Figure 2: Divergent synthetic pathways utilizing the nitrile handle for medicinal chemistry library

generation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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